Fmoc-L-Glu(tBu)-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

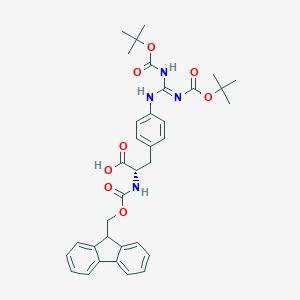

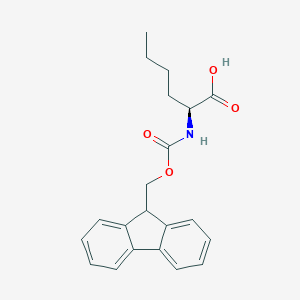

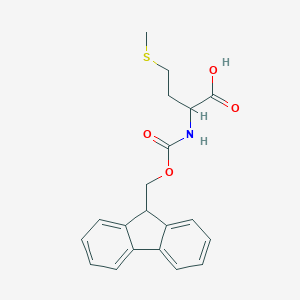

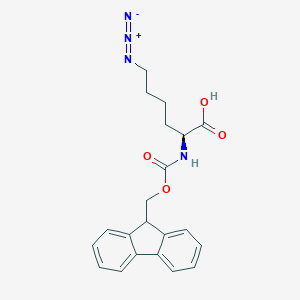

“Fmoc-L-Glu(tBu)-NH2” is a Fmoc derivative with an N-substituted tert-butyl ester molecule . It is widely used as a building block in peptide synthesis for the protection of amine groups .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .Molecular Structure Analysis

The empirical formula of “Fmoc-L-Glu(tBu)-NH2” is C24H27NO6 . The molecular weight is 425.47 .Chemical Reactions Analysis

“Fmoc-L-Glu(tBu)-NH2” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .Physical And Chemical Properties Analysis

“Fmoc-L-Glu(tBu)-NH2” is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide . The optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .Applications De Recherche Scientifique

Greening Solid-Phase Peptide Synthesis

Researchers have focused on making the solid-phase peptide synthesis (SPPS) process more environmentally friendly by replacing hazardous solvents with greener alternatives. Fmoc-L-Glu(tBu)-NH2 plays a critical role in SPPS, which is widely used for synthesizing peptides with potential as drugs. The greening efforts aim to reduce the environmental and health impact of peptide synthesis without compromising the efficiency of the synthetic process (Al Musaimi et al., 2020).

Site-Specific Pegylation of Peptides

The modification of peptides with polyethylene glycol (PEG), known as pegylation, can enhance their stability, solubility, and biological half-life. Fmoc-L-Glu(tBu)-NH2 has been utilized in the solid-phase synthesis of pegylated peptides, demonstrating the compound's versatility in the modification of peptides at various positions, including the NH2-terminus, side-chain positions, and COOH-terminus. This approach enables the creation of peptides with improved pharmaceutical properties (Lu & Felix, 2009).

Development of Novel Peptidomimetics and Ligomers

Fmoc-protected bis-amino acids, including Fmoc-L-Glu(tBu)-NH2, have been utilized in the development of highly functionalized spiroligomers. These novel compounds have potential applications in creating diverse molecular architectures with specific stereochemical and functional properties, paving the way for the development of new materials and therapeutic agents (Xie et al., 2022).

Enhancing Analytical Techniques

The compound has also found applications in analytical chemistry, such as in the development of sensitive methods for the separation and concentration of amino acid enantiomers. This is crucial for understanding the biological role of these molecules and for the pharmaceutical industry (Lin et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBISMBRGYPCV-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451961 |

Source

|

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Glu(tBu)-NH2 | |

CAS RN |

104090-92-8 |

Source

|

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.